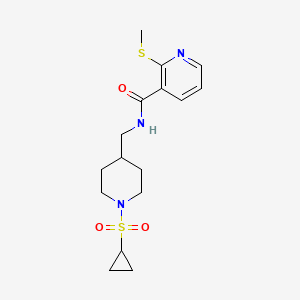

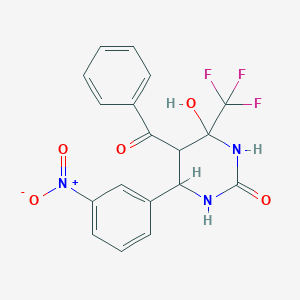

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves a series of chemical reactions starting with commercially available starting materials . For instance, the synthesis of “N-(3-cyanophenyl)-3,3-dimethylbutanamide” involves the reaction of 3,3-dimethylbutyraldehyde with malononitrile to form a cyanoacetone intermediate. The cyanoacetone intermediate is then reacted with 3-bromoaniline to form the desired product.Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. Cyanoacetamides, for instance, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .科学的研究の応用

Oligonucleotide Synthesis

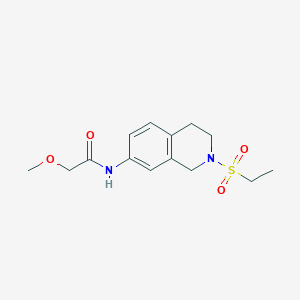

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide plays a significant role in the field of oligonucleotide synthesis, facilitating the creation of DNA fragments. This is achieved through the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholinophosphoramidite of deoxynucleosides, simplifying the deprotection and isolation of the final product. This methodology is highly suitable for automated DNA synthesis, showcasing stability in solution and enabling efficient preparation free from contamination. The cleavage of the oligonucleotide chain from the polymer support, along with N-deacylation and deprotection of the beta-cyanoethyl group from the phosphate triester moiety, can be performed seamlessly in one step with concentrated aqueous ammonia, characterized by sequencing methods (Sinha et al., 1984).

Catalysis in Suzuki Coupling

In the realm of organic chemistry, this compound has been utilized in the catalysis of Suzuki coupling reactions. The air and moisture stable tricyclohexylphosphine adducts of cyclopalladated ferrocenylimines have been synthesized and successfully used in palladium-catalyzed Suzuki cross-coupling of aryl chlorides. This process yields coupled products with excellent efficiency, demonstrating the compound's utility in facilitating reactions involving non-activated and deactivated aryl chlorides with phenylboronic acid. The findings highlight the compound's role in enhancing the efficiency of Suzuki coupling reactions, a cornerstone method in the construction of carbon-carbon bonds (Gong et al., 2005).

Study of Radical Dimers and Monomers

Further, N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide has contributed to the study of radical dimers and monomers, especially in the context of cyanophenyl-substituted dithia- and diselenadiazolyl radicals. Research in this area has provided valuable insights into the structure and behavior of radical compounds, including the formation of cofacial dimers and the interactions within these structures. Such studies are crucial for understanding the fundamental aspects of radical chemistry and the potential applications of these radical species in various fields, including material science and catalysis (Haddon et al., 1992).

作用機序

Target of Action

Similar compounds have been found to inhibit succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDHIs are a rapidly growing category of fungicides used for plant protection .

Mode of Action

This binding could involve various interactions such as hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions .

Biochemical Pathways

The inhibition of SDH by this compound would affect the citric acid cycle and the electron transport chain, leading to a disruption in energy production within the cell. This could potentially lead to the death of the cell, explaining its potential use as a fungicide .

Result of Action

Based on the mode of action, it can be inferred that the inhibition of sdh could lead to a disruption in energy production within the cell, potentially leading to cell death .

将来の方向性

特性

IUPAC Name |

N'-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-11-6-12(2)8-14(7-11)16(18)19-15-5-3-4-13(9-15)10-17/h3-9H,1-2H3,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYFSZJRVFIVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=NC2=CC=CC(=C2)C#N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)

![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)